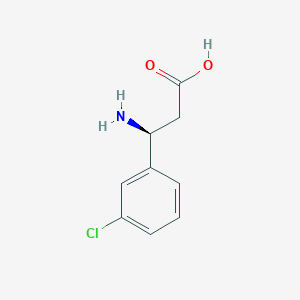

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid

Beschreibung

The exact mass of the compound (s)-3-Amino-3-(3-chlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (s)-3-Amino-3-(3-chlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-3-Amino-3-(3-chlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHPCWOYOBIZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353301 | |

| Record name | (s)-3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774178-18-6 | |

| Record name | (s)-3-amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 774178-18-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Postulated Mechanism of Action of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for (S)-3-Amino-3-(3-chlorophenyl)propanoic acid. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous compounds, primarily the well-characterized GABAB receptor agonist, baclofen. We hypothesize that (S)-3-Amino-3-(3-chlorophenyl)propanoic acid acts as a modulator of the GABAB receptor. This guide details the molecular signaling pathways associated with GABAB receptor activation, presents validated experimental protocols to test this hypothesis, and discusses the potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction and Structural Rationale

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid is a chiral amino acid derivative.[1] While it is utilized as a building block in peptide synthesis and medicinal chemistry, its specific pharmacological profile is not extensively documented in publicly available literature.[2] However, its chemical structure bears a striking resemblance to baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a potent and clinically significant agonist of the γ-aminobutyric acid (GABA) type B (GABAB) receptor.[3]

The key structural similarities include a phenyl ring with a chlorine substituent, an amino group, and a carboxylic acid moiety. The primary distinctions are the position of the chlorine atom on the phenyl ring (meta in the topic compound versus para in baclofen) and the length of the carbon chain separating the amino and carboxyl groups. Structure-activity relationship studies on baclofen analogs have demonstrated that modifications to the phenyl ring and the amino acid backbone can significantly influence potency and efficacy at the GABAB receptor.[4][5] Given these precedents, it is a well-founded hypothesis that (S)-3-Amino-3-(3-chlorophenyl)propanoic acid's mechanism of action involves the modulation of GABAB receptors.

This guide will, therefore, proceed under the working hypothesis that (S)-3-Amino-3-(3-chlorophenyl)propanoic acid is a GABAB receptor ligand. The subsequent sections will provide a detailed exploration of the GABAB receptor system and a clear experimental roadmap for the definitive characterization of this compound's mechanism of action.

The Postulated Molecular Target: The GABAB Receptor

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3] The GABAB receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[6]

2.1. GABAB Receptor Structure and Function

The functional GABAB receptor is an obligate heterodimer composed of two subunits: GABAB1 and GABAB2.[7] The GABAB1 subunit is responsible for binding the endogenous ligand GABA and other orthosteric ligands, while the GABAB2 subunit is crucial for G-protein coupling and signaling.[7]

Upon agonist binding to the GABAB1 subunit, a conformational change is induced in the heterodimer, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi/o family.[6] This activation initiates a cascade of downstream signaling events.

2.2. Downstream Signaling Pathways

Activation of the Gαi/o pathway by an agonist-bound GABAB receptor leads to two primary effector mechanisms:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.[6]

-

Modulation of Ion Channels: The βγ-subunits of the activated G-protein directly modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[8]

The net effect of these signaling events is a hyperpolarization of the neuronal membrane and an inhibition of neurotransmitter release, leading to a reduction in neuronal excitability.

Experimental Validation of the Hypothesized Mechanism of Action

To rigorously test the hypothesis that (S)-3-Amino-3-(3-chlorophenyl)propanoic acid acts as a GABAB receptor modulator, a series of well-established in vitro assays are required. These experiments are designed to characterize the binding affinity, functional activity, and electrophysiological effects of the compound.

3.1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining if a compound directly interacts with the GABAB receptor and for quantifying its binding affinity.

3.1.1. Competitive Binding Assay Protocol

This protocol aims to determine the binding affinity (Ki) of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid for the GABAB receptor by measuring its ability to displace a known radiolabeled GABAB receptor antagonist, such as [³H]CGP54626.[9]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform differential centrifugation to isolate a crude membrane fraction rich in GABAB receptors.[10] Wash the membranes repeatedly to remove endogenous GABA.[11]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]CGP54626 (e.g., 4 nM), and varying concentrations of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.[9]

-

Incubation: Incubate the mixture at room temperature for 1.5 hours to allow for binding to reach equilibrium.[9]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.[9]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

3.2. Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABAB receptor.

3.2.1. [³⁵S]GTPγS Binding Assay Protocol

This assay measures the functional activation of G-proteins coupled to the GABAB receptor and can distinguish between agonists and antagonists.[12]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABAB1 and GABAB2 subunits.

-

Assay Setup: In a 96-well plate, incubate the membranes with GDP, varying concentrations of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, and [³⁵S]GTPγS.[9] To test for antagonistic activity, the compound is co-incubated with a known GABAB agonist like GABA or baclofen.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[9]

-

Termination and Filtration: Terminate the assay by rapid filtration through filter plates.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: For agonist testing, plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC₅₀ and Emax values. For antagonist testing, perform a concentration-response curve for a known agonist in the presence of different fixed concentrations of the test compound to determine the pA₂ value.

3.3. Electrophysiological Assays

Whole-cell patch-clamp electrophysiology provides a direct measure of the effect of the compound on ion channel activity in individual neurons.

3.3.1. Whole-Cell Patch-Clamp Protocol for GIRK Channel Activation

This protocol assesses the ability of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid to activate GIRK channels in cultured neurons, a hallmark of GABAB receptor agonism.[8]

Step-by-Step Methodology:

-

Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line.

-

Recording Setup: Establish a whole-cell patch-clamp recording configuration on a selected neuron.[13]

-

Drug Application: Perfuse the neuron with an external solution containing a known concentration of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.

-

Data Acquisition: Record the resulting changes in membrane potential and holding current. An outward current at a holding potential of -60 mV is indicative of GIRK channel activation.

-

Data Analysis: Quantify the amplitude of the induced current and perform concentration-response analysis to determine the EC₅₀ for channel activation.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be systematically organized and analyzed to build a comprehensive pharmacological profile of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.

Table 1: Hypothetical Pharmacological Profile of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid at the GABAB Receptor

| Assay | Parameter | Value |

| [³H]CGP54626 Competition Binding | Kᵢ (nM) | To be determined |

| [³⁵S]GTPγS Functional Assay | EC₅₀ (nM) | To be determined |

| Eₘₐₓ (% of GABA) | To be determined | |

| Whole-Cell Patch Clamp (GIRK) | EC₅₀ (µM) | To be determined |

The interpretation of these results will determine the classification of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid:

-

Full Agonist: Binds to the receptor, elicits a maximal functional response comparable to the endogenous ligand GABA.

-

Partial Agonist: Binds to the receptor but elicits a submaximal functional response.

-

Antagonist: Binds to the receptor but does not elicit a functional response and blocks the action of agonists.

-

Allosteric Modulator: Binds to a site distinct from the orthosteric binding site and modulates the affinity and/or efficacy of the endogenous ligand.

Visualizing the Mechanism and Workflow

Diagrams are crucial for conceptualizing the complex biological processes and experimental procedures involved in characterizing the mechanism of action of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.

Diagram 1: Postulated Signaling Pathway of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid at the GABAB Receptor

Caption: Hypothesized GABAB receptor signaling cascade upon agonist binding.

Diagram 2: Experimental Workflow for Characterizing the Mechanism of Action

Caption: A logical workflow for the experimental validation of the compound's mechanism.

Potential Therapeutic Implications

Should (S)-3-Amino-3-(3-chlorophenyl)propanoic acid be confirmed as a GABAB receptor agonist, it could have therapeutic potential in a range of neurological and psychiatric disorders. Baclofen, the structural analog, is clinically used for the treatment of spasticity.[6] Furthermore, GABAB receptor agonists are being investigated for their potential in treating alcohol use disorder, anxiety disorders, and gastroesophageal reflux disease (GERD). The specific substitution pattern and stereochemistry of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid may confer a unique pharmacokinetic or pharmacodynamic profile, potentially offering advantages over existing therapies.

Conclusion and Future Directions

This technical guide has outlined a robust scientific framework for elucidating the mechanism of action of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid. Based on compelling structural evidence, we postulate that this compound modulates the GABAB receptor. The provided experimental protocols offer a clear path to validate this hypothesis and to precisely define its pharmacological properties.

Future research should focus on executing these in vitro studies, followed by in vivo characterization of the compound's effects in relevant animal models of disease. Furthermore, understanding the structure-activity relationships by synthesizing and testing related analogs could lead to the development of novel and improved therapeutics targeting the GABAergic system.

References

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 7, Unit 7.11. [Link]

-

Frontera, A. T., et al. (2018). GABA B-Agonistic Activity of Certain Baclofen Homologues. Molecules, 23(10), 2648. [Link]

-

Guo, Z. W., et al. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao, 25(1), 11-7. [Link]

-

Mehta, A. K., & Ticku, M. K. (1998). GABA(A) Receptor Binding Assay Protocol. PDSP. [Link]

-

Patrone, C., & Tassone, E. (n.d.). Whole-cell patch clamp protocol. protocols.io. [Link]

-

Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201. [Link]

-

Pozza, M. F., et al. (2021). R-baclofen analogues as GABA B receptor modulators. ResearchGate. [Link]

-

Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology. [Link]

-

Ten-Holte, L. G., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17855–17865. [Link]

-

Ulrich, D., & Huguenard, J. R. (1997). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. Journal of Neurophysiology, 78(2), 856-865. [Link]

-

University of Cambridge. (n.d.). Whole Cell Patch Clamp Protocol. Neuron-Glia. [Link]

-

Urwyler, S. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods in Molecular Biology, 746, 269–285. [Link]

-

MySkinRecipes. (n.d.). (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. Retrieved from [Link]

-

Bormann, J. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(21), 8037-8041. [Link]

-

Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4847-4854. [Link]

-

PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

-

Bettler, B., et al. (2004). Molecular Structure and Physiological Functions of GABA B Receptors. Physiological Reviews, 84(3), 835-867. [Link]

-

Ghavan, S. V., & Manepalli, R. K. (2021). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Biomolecules, 11(7), 974. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. docs.axolbio.com [docs.axolbio.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid

Abstract

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry, primarily serving as a key building block for synthesizing pharmacologically active molecules. Its structural motif is found in compounds targeting the central nervous system. Achieving high enantiopurity is critical, as the biological activity is often confined to a single enantiomer. This guide provides an in-depth analysis of robust and scalable strategies for the enantioselective synthesis of this target molecule. We will dissect prominent methodologies, including asymmetric hydrogenation and chemoenzymatic dynamic kinetic resolution, offering field-proven insights into experimental design, catalyst selection, and reaction optimization. Detailed protocols and mechanistic considerations are presented to equip researchers and drug development professionals with the necessary knowledge to implement these syntheses effectively.

Introduction: Significance and Synthetic Challenges

β-amino acids are crucial structural components in numerous pharmaceuticals, including β-lactam antibiotics and peptide-based drugs.[1][2] Their incorporation can enhance metabolic stability against enzymatic degradation compared to their α-amino acid counterparts.[2] (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, in particular, is a valuable precursor for synthesizing potent GABA receptor modulators and other neurologically active agents.

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C3 position. Classical resolution methods often result in a theoretical maximum yield of 50%, which is inefficient for large-scale production. Therefore, the development of asymmetric catalytic methods that can generate the desired (S)-enantiomer in high yield and high enantiomeric excess (e.e.) is of paramount importance. This guide will focus on two of the most powerful and versatile strategies to achieve this: Rhodium-catalyzed asymmetric hydrogenation and Dynamic Kinetic Resolution (DKR).

Strategic Overview: Pathways to Enantiopurity

Several catalytic asymmetric methods have been developed for the synthesis of chiral β-amino acids.[3] The most prominent and industrially scalable strategies include:

-

Asymmetric Hydrogenation of Enamides: This is one of the most direct and atom-economical methods. A prochiral β-aminoacrylate precursor is hydrogenated using a chiral transition-metal catalyst, typically based on rhodium or ruthenium, to set the desired stereocenter.[1][4][5]

-

Asymmetric Conjugate Addition: This involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester.[6][7][8] The stereochemistry is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst.

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR): This strategy combines a highly enantioselective enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%.[9][10][11][12] This is particularly effective for resolving racemic β-amino esters.

For the synthesis of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, both asymmetric hydrogenation and DKR offer excellent control and high yields, and will be the focus of our detailed analysis.

In-Depth Methodology I: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a premier strategy for accessing enantiomerically pure β-amino acids.[1][2] The success of this reaction is critically dependent on the choice of the chiral phosphine ligand, which coordinates to the rhodium center and dictates the stereochemical outcome of the hydrogenation.

Mechanistic Rationale and Catalyst Choice

The catalytic cycle typically involves the coordination of the enamide substrate to the chiral Rh-catalyst, followed by oxidative addition of dihydrogen. Subsequent migratory insertion of hydrogen and reductive elimination yields the final product and regenerates the catalyst. The chiral ligand creates a sterically and electronically differentiated environment that forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.

For β-aryl substituted substrates like the precursor to our target molecule, ligands from the DuPhos and BICP families have demonstrated exceptional efficacy, often achieving enantiomeric excesses greater than 99%.[1] The rigidity and C2-symmetry of these ligands are key to their high performance.

Experimental Workflow and Protocol

The overall synthetic sequence begins with the synthesis of the β-(acetylamino)acrylate precursor from 3-chlorobenzaldehyde.

Sources

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 9. In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: (S)-3-Amino-3-(3-chlorophenyl)propanoic acid as a Putative GABA Analogue for CNS Drug Discovery

Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1] Consequently, the GABAergic system is a primary target for therapeutic agents aimed at treating a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] GABA analogues, compounds structurally related to GABA, have emerged as a highly successful class of drugs.[3] This technical guide provides a comprehensive framework for the scientific investigation of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, a chiral amino acid derivative, as a novel GABA analogue.[4] We delineate its chemical rationale, plausible synthesis, and a rigorous, multi-tiered workflow for its pharmacological characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific causality behind each experimental step to ensure a robust and logical evaluation of this compound's therapeutic potential.

The GABAergic System: The Brain's Primary Inhibitory Network

The Role of GABA in Neuronal Inhibition

In the mature CNS, GABAergic signaling is the primary mechanism for reducing neuronal excitability. This is crucial for maintaining balanced neural circuits, preventing hyperexcitability that can lead to seizures, and modulating processes like anxiety and sleep.[5][6] The inhibitory action of GABA is mediated by its binding to specific receptors on the neuronal membrane.

GABA Receptor Subtypes: GABA-A and GABA-B

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B, which differ significantly in their structure, pharmacology, and signaling mechanisms.[6]

-

GABA-A Receptors (GABA-A-R): These are ionotropic receptors that form a pentameric chloride ion channel.[1] Upon binding of GABA, the channel opens, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus causing rapid neuronal inhibition.[1][6] GABA-A receptors are the targets for well-known drug classes like benzodiazepines and barbiturates.[6]

-

GABA-B Receptors (GABA-B-R): These are metabotropic G-protein coupled receptors (GPCRs). When activated by GABA, they indirectly modulate ion channels via G-proteins, typically leading to the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels.[6] This results in a slower, more prolonged hyperpolarization. The selective GABA-B agonist, baclofen (β-(4-chloro-phenyl)-γ-aminobutyric acid), is a clinically used muscle relaxant.[6]

Profile of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid

Chemical Structure and Properties

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group and a 3-chlorophenyl ring attached to the β-carbon (C3). The "(S)" designation specifies the stereochemistry at the chiral center.

-

Molecular Formula: C₉H₁₀ClNO₂[7]

-

Molecular Weight: 199.63 g/mol [7]

-

CAS Number: 490034-83-8 (for hydrochloride salt)[4]

Rationale for Investigation as a GABA Analogue

The rationale for investigating this molecule stems from its structural features, which are common in known CNS-active compounds:

-

GABA Backbone: It contains the core γ-amino acid structure (when considering the spatial relationship between the amine and carboxyl groups), albeit with conformational constraints imposed by the phenyl ring.

-

Lipophilic Phenyl Group: The chlorophenyl group significantly increases lipophilicity compared to GABA itself, which is crucial for potentially crossing the blood-brain barrier (BBB)—a known limitation of systemic GABA administration.[8]

-

Precedent of Phenyl-Substituted Analogues: Clinically successful GABA analogues, such as baclofen (a 4-chlorophenyl derivative), demonstrate that aromatic substitution at this position can confer potent and selective activity at GABA receptors.[6] The 3-chloro substitution represents a logical chemical space to explore for novel pharmacological profiles. This structural motif is considered valuable for designing compounds that target neurological pathways.[4]

Plausible Synthetic Route

While various synthetic methods exist, a common and plausible route for β-aryl-β-amino acids involves a variation of the Mannich reaction or a Reformatsky reaction. A well-documented approach for the related 4-chloro isomer starts with 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol, which can be adapted for the 3-chloro starting material.[9] This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Pharmacological Characterization Workflow

A systematic, multi-step approach is essential to definitively characterize the pharmacological profile of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid. The workflow is designed to first establish target engagement (binding), then elucidate the functional consequence of that binding (activity), and finally explore alternative mechanisms.

Sources

- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (S)-3-Amino-3-(4-chlorophenyl)propanoic acid-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (S)-3-Amino-3-(3-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development, particularly for therapeutics targeting the central nervous system.[1] Its three-dimensional structure is paramount to understanding its interaction with biological targets and for the rational design of novel drug candidates. This guide provides a comprehensive, in-depth technical framework for the determination and analysis of the crystal structure of this molecule. While a definitive crystal structure has not been publicly reported, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis to crystallographic analysis. By leveraging data from structurally related compounds, we present a realistic projection of the key structural parameters and intermolecular interactions that define the solid-state architecture of this important pharmaceutical intermediate.

Introduction: The Significance of Solid-State Structure in Drug Design

The spatial arrangement of atoms within a molecule, and the interactions between molecules in a crystalline solid, are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure influences solubility, stability, bioavailability, and tabletability. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, a derivative of β-phenylalanine, possesses a stereocenter that is crucial for its selective interaction with biological macromolecules.[1][2] A detailed understanding of its crystal structure provides invaluable insights for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional conformation with biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms with varying properties.

-

Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.

-

Intellectual Property: Defining the novel solid-state forms of the molecule.

This guide will walk through the essential experimental and analytical workflows required to elucidate the crystal structure of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid.

Synthesis and Spectroscopic Characterization

Prior to any crystallographic studies, the synthesis and thorough characterization of the compound are imperative to ensure chemical and enantiomeric purity.

Synthesis and Chiral Resolution

The synthesis of racemic 3-amino-3-(3-chlorophenyl)propanoic acid can be achieved through various established synthetic routes, often involving a key step such as a Mannich-type reaction or the reduction of a corresponding β-keto ester. The enantiomerically pure (S)-form is typically obtained via chiral resolution of the racemate. This can be accomplished using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by fractional crystallization. Alternatively, enzymatic kinetic resolution can be employed for a more selective separation.

Spectroscopic Verification

The identity and purity of the synthesized (S)-3-Amino-3-(3-chlorophenyl)propanoic acid must be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons in the 3-chlorophenyl ring, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone.

-

¹³C NMR: Reveals the number of unique carbon environments. Key signals would correspond to the carboxyl carbon, the aromatic carbons (with the carbon attached to the chlorine atom showing a characteristic shift), the chiral methine carbon, and the methylene carbon.

FT-IR spectroscopy is used to identify the functional groups present in the molecule. As amino acids exist as zwitterions in the solid state, the spectrum is expected to show characteristic absorption bands for the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups, in addition to vibrations from the aromatic ring and the aliphatic backbone.

Mass spectrometry confirms the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are well-suited for amino acids and would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The Path to a Crystal Structure: From Solution to Solid

The journey to determining a crystal structure begins with the growth of high-quality single crystals, a process that is often more art than science.

Single Crystal Growth

The key to successful crystal growth is to allow the molecules to self-assemble into a well-ordered lattice slowly. For amino acids, slow evaporation of a saturated solution is a common and effective technique.[3][4]

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, polar solvents such as water, ethanol, or mixtures thereof are good starting points.

-

Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent with gentle heating and stirring to create a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.[5]

-

Crystal Harvesting: Once suitable crystals have formed (typically transparent and well-formed, with dimensions of 0.1-0.3 mm), they should be carefully harvested from the mother liquor.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[6][7][8]

Experimental Workflow: Data Collection and Processing

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

-

Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the observed diffraction data and the data calculated from the model. This is typically achieved through a least-squares minimization procedure.

The Anticipated Crystal Structure: A Hypothetical Model Based on Analogs

In the absence of a published structure for (S)-3-Amino-3-(3-chlorophenyl)propanoic acid, we can predict its key structural features based on the known crystal structures of related β-amino acids and phenylpropanoic acid derivatives.

Expected Crystallographic Parameters

Based on similar small organic molecules, we can anticipate the following crystallographic parameters.

| Parameter | Expected Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for chiral amino acids. |

| Space Group | P2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic) | Common chiral space groups. |

| Molecules per Asymmetric Unit (Z') | 1 or 2 | Z' > 1 is not uncommon for flexible molecules. |

| Unit Cell Volume | 1000 - 1500 ų | Estimated based on molecular volume. |

| Density | 1.3 - 1.5 g/cm³ | Typical for organic molecules. |

Molecular Conformation

The molecule possesses several rotatable bonds, leading to conformational flexibility. The key torsion angles that will define the molecular shape are:

-

τ₁ (N-Cα-Cβ-Cγ): This will determine the relative orientation of the amino and carboxyl groups.

-

τ₂ (Cα-Cβ-Cγ-Cδ): This will influence the overall shape of the propanoic acid backbone.

-

τ₃ (Cβ-Cγ-Cδ-Cε): This will define the orientation of the 3-chlorophenyl ring relative to the backbone.

It is expected that the molecule will adopt a conformation that minimizes steric hindrance and allows for efficient crystal packing.

Intermolecular Interactions: The Driving Force of Crystal Packing

The crystal packing will be dominated by a network of intermolecular interactions, primarily hydrogen bonds.

Hydrogen Bonding Scheme

Caption: Expected Hydrogen Bonding Network.

-

N-H···O Hydrogen Bonds: The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor, while the carboxylate group (-COO⁻) is an excellent acceptor. A robust network of N-H···O hydrogen bonds is expected to be the primary motif driving the crystal packing.

-

C-H···O and C-H···π Interactions: Weaker interactions, such as those between the C-H bonds of the aromatic ring and backbone with the carboxylate oxygen atoms, and interactions between C-H bonds and the π-system of the aromatic ring, will also contribute to the overall stability of the crystal lattice.

-

Halogen Interactions: The chlorine atom on the phenyl ring may participate in weak halogen bonding (C-Cl···O or C-Cl···π interactions), which could further influence the crystal packing.

Conclusion: A Roadmap to Structural Elucidation

This technical guide has outlined a comprehensive and scientifically rigorous pathway for the determination and analysis of the crystal structure of (S)-3-Amino-3-(3-chlorophenyl)propanoic acid. While the definitive structure remains to be experimentally determined, the methodologies and anticipated structural features presented here provide a solid foundation for researchers in the pharmaceutical sciences. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its solid-state properties and facilitate the development of new and improved therapeutic agents.

References

-

Online Dictionary of Crystallography. (2017, November 17). Refinement. International Union of Crystallography. [Link]

-

MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry?[Link]

-

Cockcroft, J. K. (n.d.). Introduction to Structure Refinement. University College London. [Link]

-

University of Oklahoma. (n.d.). Structure Refinement. [Link]

-

Srinivasan, B., & Murugakoothan, P. (2012). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Crystal Growth & Design, 12(11), 5363-5368. [Link]

-

Mateo-Martí, E., et al. (2017). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

Paolantoni, M., et al. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

-

Allis, D. G., & Korter, T. M. (2006). Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. PubMed. [Link]

-

Srinivasan, B., & Murugakoothan, P. (2006). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. ACS Publications. [Link]

-

Proscia, J. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Mozaik. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Rajkumar, R., & Ramachandran, K. (2013). Structural vibrational and thermal Studies on Amino acid Single Crystal: L-Isoleucine D-Alanine. Research Journal of Wave. [Link]

-

Chowdhury, S. K., et al. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. [Link]

-

Amin, H. I., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]

-

Surekha, R., et al. (2011). Growth, structural, optical, mechanical and electrical properties of amino acid single crystal of γ- glycine. Scholars Research Library. [Link]

-

Wikipedia. (n.d.). Protein mass spectrometry. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Read, R. (2009, April 6). Basic refinement. University of Cambridge. [Link]

-

Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. [Link] protein.pdf

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed...[Link]

-

Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. [Link]

-

JETIR. (2025, May). Solution grown single crystals of α-Glycine and its characterization. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

-

MySkinRecipes. (n.d.). (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. [Link]

Sources

- 1. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-bromophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2 | CID 13734053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. GSRS [precision.fda.gov]

The Pharmacokinetic Profile of (s)-3-Amino-3-(3-chlorophenyl)propanoic Acid: A Methodological and Predictive Whitepaper

Abstract

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid is a chiral building block utilized in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural characteristics suggest potential applications in the development of novel therapeutics, including anticonvulsants and antidepressants.[1] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is critical for its progression from a chemical entity to a viable drug candidate. This in-depth technical guide provides a comprehensive framework for characterizing the pharmacokinetics of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid. In the absence of extensive published data on this specific molecule, this paper establishes a predictive profile based on its physicochemical properties and outlines the definitive experimental protocols required for its empirical validation. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the preclinical assessment of novel small molecules.

Introduction: The Rationale for Pharmacokinetic Characterization

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) properties. For (s)-3-Amino-3-(3-chlorophenyl)propanoic acid, a molecule with potential neurological applications, a thorough understanding of its ADME profile is paramount.[1][2] Key questions that drive its preclinical investigation include:

-

How readily is the compound absorbed into the systemic circulation following administration?

-

To what extent does it distribute into various tissues, and critically, can it cross the blood-brain barrier to engage with central nervous system targets?

-

What are the primary metabolic pathways, and are the resulting metabolites active or inactive?

-

By which routes and at what rate is the compound and its metabolites eliminated from the body?

This guide will provide a structured approach to answering these questions, combining theoretical considerations with detailed experimental workflows.

Predicted Physicochemical Properties and Their Pharmacokinetic Implications

The chemical structure of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid provides initial clues to its likely pharmacokinetic behavior. Publicly available data from chemical databases can be used to predict some of these properties.

| Property | Predicted Value/Characteristic | Pharmacokinetic Implication |

| Molecular Weight | ~199.63 g/mol [3][4] | Low molecular weight generally favors absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction model, but generally low. | A low LogP suggests good aqueous solubility, which is favorable for dissolution and absorption. However, it may limit passive diffusion across lipid membranes like the blood-brain barrier. |

| Polar Surface Area (PSA) | High due to amino and carboxylic acid groups. | High PSA can hinder passive membrane permeability but may allow for interaction with transporters. |

| pKa | Expected to have at least two pKa values (amino and carboxyl groups). | The ionization state at physiological pH will significantly influence solubility, absorption, and interaction with biological targets. |

These predictions underscore the necessity of empirical studies to determine the actual pharmacokinetic parameters.

Methodologies for Definitive Pharmacokinetic Profiling

A systematic in vitro and in vivo experimental approach is required to fully characterize the ADME profile of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid.

Absorption

The oral bioavailability of a compound is a critical determinant of its potential as an orally administered therapeutic.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a well-established model for predicting intestinal drug absorption.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

-

Assay Initiation: The test compound, (s)-3-Amino-3-(3-chlorophenyl)propanoic acid, is added to the apical (AP) side of the monolayer.

-

Sampling: Samples are collected from the basolateral (BL) side at various time points.

-

Quantification: The concentration of the compound in the samples is determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

Caption: Caco-2 Permeability Assay Workflow.

Distribution

Understanding the extent and sites of drug distribution is crucial, especially for a CNS-active compound.

Experimental Protocol: Plasma Protein Binding Assay

This assay determines the fraction of the drug that binds to plasma proteins, which influences its availability to exert pharmacological effects.

-

Method: Equilibrium dialysis is the gold standard.

-

Procedure: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution. The test compound is added to the plasma side.

-

Equilibration: The system is incubated until equilibrium is reached.

-

Measurement: The concentration of the compound is measured in both chambers.

-

Calculation: The percentage of protein-bound drug is calculated.

Experimental Protocol: In Vivo Biodistribution Study in Rodents

This study provides definitive information on tissue distribution, including brain penetration.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[5]

-

Dosing: A single dose of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid is administered intravenously or orally.

-

Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., plasma, brain, liver, kidney) are collected.

-

Homogenization and Extraction: Tissues are processed to extract the drug.

-

Quantification: The concentration of the compound in each tissue is determined by LC-MS/MS.

-

Analysis: Tissue-to-plasma concentration ratios are calculated to assess tissue penetration. The brain-to-plasma ratio is a key indicator of blood-brain barrier penetration.

Metabolism

Identifying metabolic pathways is essential for understanding potential drug-drug interactions and the formation of active or toxic metabolites.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides an initial assessment of the compound's susceptibility to metabolism.

-

System: The compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.

-

Cofactors: Necessary cofactors like NADPH are added to initiate enzymatic reactions.

-

Time Points: Aliquots are taken at various time points and the reaction is quenched.

-

Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.

-

Calculation: The in vitro half-life and intrinsic clearance are determined.

Caption: In Vitro Metabolic Stability Workflow.

Metabolite Identification: Advanced mass spectrometry techniques can be used to identify the structures of potential metabolites formed during in vitro and in vivo studies. Given its structure, likely metabolic pathways could include hydroxylation of the aromatic ring or conjugation of the amino or carboxylic acid groups.

Excretion

Determining the routes and rate of excretion is the final piece of the ADME puzzle.

Experimental Protocol: In Vivo Excretion Study in Rodents

-

Animal Model: Metabolism cages are used to separately collect urine and feces from rats.

-

Dosing: A radiolabeled version of the compound can be used to facilitate mass balance determination.

-

Sample Collection: Urine and feces are collected over a period of 72-96 hours.

-

Analysis: The total radioactivity in urine and feces is measured to determine the primary route of excretion. The parent compound and metabolites can be profiled using LC-MS/MS.

Integrated Pharmacokinetic Modeling

Data from the aforementioned studies should be integrated into a comprehensive pharmacokinetic model.

| Parameter | Description | Typical Units |

| Cmax | Maximum plasma concentration | ng/mL or µg/mL |

| Tmax | Time to reach Cmax | hours |

| AUC | Area under the plasma concentration-time curve | ng*h/mL |

| t1/2 | Elimination half-life | hours |

| CL | Clearance | mL/min/kg |

| Vd | Volume of distribution | L/kg |

| F% | Bioavailability | % |

These parameters, derived from in vivo studies, provide a quantitative description of the compound's behavior in the body and are essential for designing first-in-human clinical trials.

Conclusion and Future Directions

While (s)-3-Amino-3-(3-chlorophenyl)propanoic acid holds promise as a scaffold for CNS drug development, a comprehensive understanding of its pharmacokinetics is currently lacking in the public domain.[1][2] The experimental framework detailed in this guide provides a clear and scientifically rigorous path for its characterization. The predictive analysis based on its chemical structure suggests that while absorption may be favorable, distribution, particularly across the blood-brain barrier, and metabolism will be key areas of investigation. The successful execution of these studies will be instrumental in validating the therapeutic potential of this and related compounds, ultimately enabling their translation into clinical candidates.

References

-

3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Amino Acids in the Development of Prodrugs - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In vitro binding affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid

An In-depth Technical Guide to the In Vitro Binding Affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in characterizing the in vitro binding affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive radioligand binding assay, and discuss the interpretation of binding affinity data within the context of drug discovery.

Introduction

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical structure suggests a potential interaction with GABA receptors, which are crucial targets for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. The GABAergic system is broadly divided into two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. The structural similarity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid to baclofen [β-(4-chlorophenyl)-γ-aminobutyric acid], a well-established GABA-B receptor agonist, strongly suggests that its primary molecular target is the GABA-B receptor.[1]

The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a significant role in modulating neuronal excitability and synaptic transmission.[2] Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[2] Consequently, ligands that interact with the GABA-B receptor have therapeutic potential as muscle relaxants, anti-spasticity agents, and for the treatment of conditions like anxiety and addiction.[1]

This guide will provide a detailed, field-proven methodology for determining the in vitro binding affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid for the GABA-B receptor. Understanding the binding characteristics of this compound is a critical first step in elucidating its pharmacological profile and assessing its therapeutic potential.

Rationale for Experimental Design: The Competitive Radioligand Binding Assay

To quantify the interaction of an unlabeled compound (the "competitor," in this case, (s)-3-Amino-3-(3-chlorophenyl)propanoic acid) with its putative receptor, the competitive radioligand binding assay is the gold standard. This technique measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The resulting data allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.

Key Experimental Choices:

-

Biological Matrix: Rat brain membranes are a commonly used and well-validated source of GABA-B receptors for in vitro binding assays. They provide a native environment for the receptor and are readily available.

-

Radioligand Selection: -baclofen is an excellent choice of radioligand for GABA-B receptor binding assays. As the active enantiomer of baclofen, it binds with high affinity and selectivity to the GABA-B receptor, providing a robust signal for displacement studies.

-

Stereoselectivity: It is crucial to test the (s)-enantiomer of 3-Amino-3-(3-chlorophenyl)propanoic acid, as GABA-B receptor binding is known to be stereoselective. For instance, (R)-(-)-baclofen is over 100-fold more potent than (S)-(+)-baclofen in binding to GABA-B receptors.[3]

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-B Receptors

This protocol outlines a detailed procedure for determining the binding affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid for the GABA-B receptor in rat brain membranes using -baclofen.

Materials

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.

-

Radioligand: -baclofen (specific activity ~50-90 Ci/mmol).

-

Non-specific Binding Control: GABA (1 mM final concentration).

-

Test Compound: (s)-3-Amino-3-(3-chlorophenyl)propanoic acid, dissolved in an appropriate vehicle (e.g., assay buffer or DMSO).

-

Membrane Preparation: Crude synaptic membranes from rat whole brain.

-

Scintillation Cocktail and Scintillation Vials .

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

-

Filtration apparatus .

Membrane Preparation

-

Homogenize whole rat brains in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in ice-cold assay buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C. This wash step is critical to remove endogenous GABA, which would otherwise interfere with the binding assay.

-

Repeat the wash step three more times.

-

Resuspend the final pellet in a known volume of assay buffer to achieve a protein concentration of approximately 1 mg/mL.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Assay Procedure

-

Prepare serial dilutions of the test compound, (s)-3-Amino-3-(3-chlorophenyl)propanoic acid.

-

In a 96-well plate or individual tubes, set up the following for each concentration of the test compound:

-

Total Binding: 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of -baclofen.

-

Competitor Binding: 100 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of -baclofen.

-

Non-specific Binding: 100 µL of membrane preparation, 50 µL of 1 mM GABA, and 50 µL of -baclofen.

-

-

The final concentration of -baclofen should be close to its Kd value for the GABA-B receptor (typically in the low nanomolar range).

-

Incubate the reactions for 30 minutes at 4°C to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters rapidly with three aliquots of ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow

Caption: Workflow for the GABA-B Receptor Competitive Binding Assay.

Data Presentation and Interpretation

Quantitative data from the competitive binding assay should be summarized in a clear and structured format.

Table 1: In Vitro Binding Affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid for the GABA-B Receptor

| Compound | IC50 (nM) | Ki (nM) | n |

| (s)-3-Amino-3-(3-chlorophenyl)propanoic acid | TBD | TBD | TBD |

| (-)-Baclofen (Reference Compound) | TBD | TBD | TBD |

TBD: To Be Determined experimentally. n: number of independent experiments.

Interpretation of Expected Outcomes:

-

Affinity: The structural similarity to baclofen suggests that the compound will likely exhibit affinity for the GABA-B receptor. The position of the chloro-substituent on the phenyl ring is known to influence potency. For comparison, 3-amino-3-(4-chlorophenyl)propanoic acid (the para-isomer) has been reported as a weak antagonist at the GABA-B receptor.[4] The meta-position of the chlorine in the title compound may result in a different affinity and functional activity (agonist vs. antagonist), which this assay will determine.

-

Stereoselectivity: As previously mentioned, the (s)-enantiomer is being tested. A parallel experiment with the (r)-enantiomer would be necessary to establish the stereoselectivity of binding. A significant difference in Ki values between the two enantiomers would confirm a specific interaction with the chiral binding pocket of the GABA-B receptor.

-

Ki Value: The Ki value is a direct measure of binding affinity; a lower Ki value indicates a higher affinity. By comparing the Ki of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid to that of a known standard like (-)-baclofen, its relative potency can be established.

Logical Relationships in Drug Discovery

The determination of in vitro binding affinity is a foundational step in the drug discovery process. The following diagram illustrates how this information integrates into the broader evaluation of a compound's therapeutic potential.

Caption: The path from binding affinity to a therapeutic candidate.

A compound with high binding affinity for its intended target is a promising starting point. However, high affinity alone is not sufficient. The compound must also exhibit selectivity for the target receptor over other receptors to minimize off-target side effects. Furthermore, the nature of its functional activity (e.g., agonist or antagonist) will determine its therapeutic application. Subsequent in vivo studies are then required to assess its efficacy and safety profile in a whole-organism context.

Conclusion

This technical guide has provided a comprehensive framework for determining the in vitro binding affinity of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid for the GABA-B receptor. By following the detailed experimental protocol and principles of data interpretation outlined herein, researchers can accurately characterize the binding properties of this and other novel compounds. The elucidation of binding affinity is a cornerstone of pharmacological assessment, providing critical insights that guide further preclinical and clinical development. The structural relationship of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid to known GABA-B receptor ligands makes it a compound of significant interest for further investigation as a potential modulator of the GABAergic system.

References

- Guo, Z. W., Tu, S. Z., Li, W. H., & Chen, J. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 25(1), 11–17.

- Pirard, B., Carrupt, P. A., Testa, B., Tsai, R. S., Berthelot, P., Vaccher, C., Debaert, M., & Durant, F. (1995). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & Medicinal Chemistry, 3(11), 1537–1545.

- Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX* The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523–527.

-

ResearchGate. (n.d.). Potential GABA B Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. Retrieved January 14, 2026, from [Link]

- Muthengi, A. M., & Lindsley, C. W. (2015). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Chemical Neuroscience, 6(12), 1896–1906.

- Pinard, E., Alanine, A., Heitz, M. P., Jolidon, S., Mutel, V., & Olpe, H. R. (2010). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 15(9), 5784–5804.

- Attia, M. I., Herdeis, C., & Bräuner-Osborne, H. (2013). GABA(B)-agonistic activity of certain baclofen homologues. Molecules (Basel, Switzerland), 18(9), 10266–10284.

-

UQ eSpace. (1997). Potential GABAB receptor antagonists .9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Retrieved January 14, 2026, from [Link]

-

Specialty Amino Acids. (2026, January 6). Boosting Drug Discovery: The Role of Specialty Amino Acids. Retrieved January 14, 2026, from [Link]

- Schwerk, A., Fuchß, T., & Schlessinger, A. (2013). Synthesis of N-substituted Acyclic β-amino Acids and Their Investigation as GABA Uptake Inhibitors. Archiv der Pharmazie, 346(7), 525–536.

- Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7108.

-

Semantic Scholar. (n.d.). Potential GABAB Receptor Antagonists. II. Synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid. Retrieved January 14, 2026, from [Link]

-

Science.gov. (n.d.). affinity ic50 values: Topics. Retrieved January 14, 2026, from [Link]

- MDPI. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(19), 6598.

- McDonald, P. H., & Padgett, R. A. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. In Methods in Molecular Biology (Vol. 2139, pp. 1–26). Springer US.

Sources

- 1. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. UQ eSpace [espace.library.uq.edu.au]

The Genesis of a Chiral Scaffold: An In-depth Technical Guide to the Discovery and History of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid

This guide provides a comprehensive technical overview of the discovery and history of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid, a chiral building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind its synthesis, its lineage as a GABA analog, and the evolution of its preparation, grounded in authoritative scientific literature.

Introduction: The Quest for Neurological Modulators

The story of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid is intrinsically linked to the broader narrative of neuropharmacology and the scientific pursuit of compounds that can modulate the central nervous system (CNS). A significant breakthrough in this field was the identification and synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in reducing neuronal excitability. However, its therapeutic potential is limited by its inability to effectively cross the blood-brain barrier.

This limitation spurred the development of more lipophilic analogs of GABA that could penetrate the CNS and exert therapeutic effects. A landmark achievement in this endeavor was the synthesis of baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) in 1962 by the Swiss chemist Heinrich Keberle at Ciba-Geigy.[1][2] Initially investigated as a potential treatment for epilepsy, baclofen's potent antispastic properties were subsequently discovered, leading to its approval for treating spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1][2]

The success of baclofen ignited further research into structurally related compounds, exploring variations in the aromatic ring substitution and the length of the amino acid backbone. It is within this fertile scientific landscape that (s)-3-Amino-3-(3-chlorophenyl)propanoic acid emerged as a valuable chiral intermediate and a subject of scientific inquiry.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | (3S)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| CAS Number | 490034-83-8 | [3] |

| Chirality | (S)-enantiomer | |

| Class | β-Amino Acid, GABA Analog |

The Rationale for a Chiral β-Amino Acid Scaffold

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid is a β-amino acid, meaning the amino group is attached to the β-carbon (the third carbon from the carboxyl group). This structural motif is of significant interest in medicinal chemistry for several reasons:

-

Metabolic Stability: β-Amino acids are less susceptible to enzymatic degradation compared to their α-amino acid counterparts, leading to improved pharmacokinetic profiles.

-

Conformational Constraints: The presence of the amino group on the β-carbon imparts unique conformational properties, allowing for the design of peptidomimetics with well-defined secondary structures.

-

Chirality and Biological Activity: The stereochemistry of the chiral center at the β-carbon is often crucial for selective interaction with biological targets, enhancing drug efficacy and reducing off-target side effects.[3] The (S)-enantiomer's specific spatial arrangement allows for precise interactions with receptors and enzymes.

The inclusion of a 3-chlorophenyl group further refines the molecule's properties, influencing its lipophilicity and electronic character, which can modulate its binding affinity and pharmacological activity.

Historical Synthesis and Development

The initial synthesis of racemic 3-amino-3-phenylpropanoic acid derivatives can be traced back to the work of Rodionov and Maimind. However, the demand for enantiomerically pure compounds in drug development necessitated the development of asymmetric synthetic routes.

Early Synthetic Approaches: The Foundation